molecular formula C11H9NO3 B2685282 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid CAS No. 1896162-45-0

3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid

Cat. No. B2685282
CAS RN: 1896162-45-0
M. Wt: 203.197
InChI Key: VRRCSLQVMKMCDJ-UHFFFAOYSA-N
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Description

“3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid” is a chemical compound with the IUPAC name 1-hydroxy-3-methylisoquinoline-7-carboxylic acid . It has a molecular weight of 203.2 . This compound is part of the isoquinoline family, which is a large group of natural products that form an important class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid” is characterized by a fused ring structure containing a benzene ring and a pyridine moiety . The InChI code for this compound is 1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15) .


Chemical Reactions Analysis

The chemical reactions of isoquinoline derivatives involve various electrophilic and nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .

Scientific Research Applications

Pharmacology and Medicinal Chemistry

The quinoline ring, which is a part of the structure of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid, is found in many biologically active natural alkaloids . It has been used for the synthesis of a plethora of compounds, some of them approved as medications in different pathologies . The best-known quinoline derivatives are quinine and chloroquine, which have played historical roles in malaria treatment and eradication from endemic regions .

Material Science

Quinoline-based compounds are also being highly exploited by researchers due to their numerous potential applications in the field of material science . Their unique chemical properties make them suitable for various applications, including the development of new materials.

Industrial Applications

Quinoline is the most ubiquitous heterocyclic aromatic compound with a potential for industrial applications . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .

Heat Transfer Studies

Thermochromic liquid crystal (TLC) products, which can potentially include quinoline-based compounds, are used in research and testing, particularly in flow visualization and heat transfer studies . They can be used in virtually any work involving indication of temperature fields and thermal mapping .

Environmental Engineering

Although there’s no direct evidence of 3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid being used in environmental engineering, the EN300 series, which this compound is a part of, is referenced in environmental engineering documents . This suggests potential applications in this field.

Future Directions

Isoquinoline derivatives, including “3-Methyl-1-oxo-2H-isoquinoline-7-carboxylic acid”, continue to attract attention due to their wide range of biological activities . Future research may focus on the development of new synthetic strategies, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

3-methyl-1-oxo-2H-isoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-4-7-2-3-8(11(14)15)5-9(7)10(13)12-6/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRCSLQVMKMCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)C(=O)O)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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